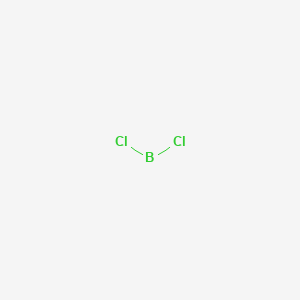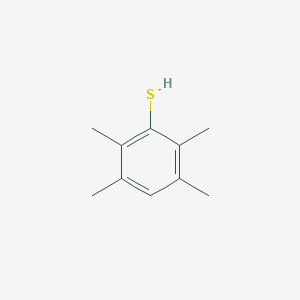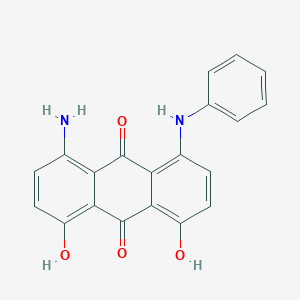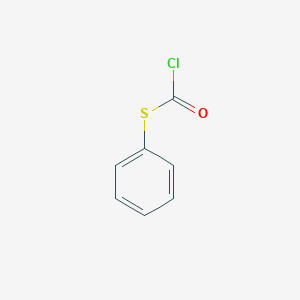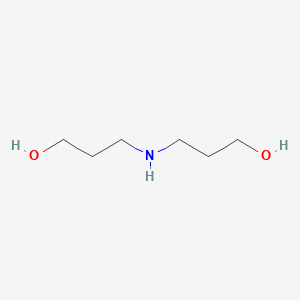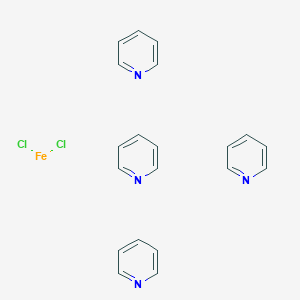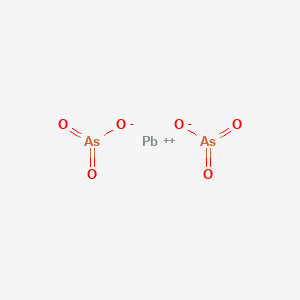
Arsenenic acid, lead(2+) salt (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsenic acid, lead(2+) salt (9CI) is a chemical compound that has been used in scientific research for many years. It is a white crystalline powder that is soluble in water and has a variety of applications in the laboratory.
Mecanismo De Acción
The mechanism of action of arsenic acid, lead(2+) salt (Arsenenic acid, lead(2+) salt (9CI)) is not well understood. However, it is believed to work by binding to sulfhydryl groups on proteins and enzymes, which can disrupt their function. This can lead to a variety of biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Arsenic acid, lead(2+) salt (Arsenenic acid, lead(2+) salt (9CI)) has been shown to have a variety of biochemical and physiological effects. It has been shown to be toxic to a variety of organisms, including humans. Exposure to arsenic acid, lead(2+) salt (Arsenenic acid, lead(2+) salt (9CI)) can lead to a variety of health problems, including skin lesions, respiratory problems, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Arsenic acid, lead(2+) salt (Arsenenic acid, lead(2+) salt (9CI)) has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. It is also easy to handle and store. However, one limitation is that it is toxic and must be handled with care. It can also be difficult to dispose of safely.
Direcciones Futuras
There are several future directions for the use of arsenic acid, lead(2+) salt (Arsenenic acid, lead(2+) salt (9CI)) in scientific research. One direction is to further explore its mechanism of action and how it interacts with proteins and enzymes. Another direction is to explore its potential as an insecticide or herbicide. Additionally, research could be done to explore its potential as a treatment for certain types of cancer or other diseases.
Conclusion:
In conclusion, arsenic acid, lead(2+) salt (Arsenenic acid, lead(2+) salt (9CI)) is a chemical compound that has a variety of applications in scientific research. It can be synthesized by reacting lead(II) acetate with arsenic acid and has been used as a reagent in analytical chemistry and in the synthesis of other compounds. Its mechanism of action is not well understood, but it is believed to disrupt the function of proteins and enzymes. Exposure to arsenic acid, lead(2+) salt (Arsenenic acid, lead(2+) salt (9CI)) can lead to a variety of health problems. It has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
Arsenic acid, lead(2+) salt (Arsenenic acid, lead(2+) salt (9CI)) can be synthesized by reacting lead(II) acetate with arsenic acid. The resulting product is a white crystalline powder that is soluble in water. The reaction can be written as follows:
Pb(CH3COO)2 + H3AsO4 → PbHAsO4 + 2CH3COOH
Aplicaciones Científicas De Investigación
Arsenic acid, lead(2+) salt (Arsenenic acid, lead(2+) salt (9CI)) has been used in a variety of scientific research applications. It has been used as a reagent in analytical chemistry to determine the presence of lead and arsenic in various samples. It has also been used in the synthesis of other compounds, such as lead arsenate, which has been used as an insecticide.
Propiedades
Número CAS |
13464-43-2 |
|---|---|
Nombre del producto |
Arsenenic acid, lead(2+) salt (9CI) |
Fórmula molecular |
As2O6Pb |
Peso molecular |
453 g/mol |
InChI |
InChI=1S/2AsHO3.Pb/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |
Clave InChI |
LNLYNKWBHOWYRS-UHFFFAOYSA-L |
SMILES |
[O-][As](=O)=O.[O-][As](=O)=O.[Pb+2] |
SMILES canónico |
[O-][As](=O)=O.[O-][As](=O)=O.[Pb+2] |
Otros números CAS |
13464-43-2 |
Sinónimos |
LEAD METAARSENATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



